(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid
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Overview
Description
(2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and carboxylic acids. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the bipyrrolo[2,3-d]pyrimidine core, followed by the introduction of the diamino and trioxo groups. Subsequent steps involve the attachment of ethane-2,1-diyl and benzoyl groups, culminating in the formation of the final compound through a series of condensation and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
(2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride The compound can also participate in nucleophilic substitution reactions, particularly at the amine and amide functional groups
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and pathways. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity. Additionally, its industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its multiple functional groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Compared to other similar compounds, (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid stands out due to its unique structure and reactivity. Similar compounds include other bipyrrolo[2,3-d]pyrimidine derivatives and molecules with multiple amine and amide groups. the specific arrangement of functional groups in this compound provides it with distinct properties that enhance its potential applications in various fields. The comparison highlights its uniqueness and the advantages it offers over other compounds with similar structures.
Properties
Molecular Formula |
C40H40N10O13 |
---|---|
Molecular Weight |
868.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40?/m0/s1 |
InChI Key |
MYCCYMLLSPAQLR-SRBWTXITSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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